N-(4-acetylphenyl)-2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
N-(4-acetylphenyl)-2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a 1H-imidazole core substituted at position 1 with a (2-chlorophenyl)methyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further substituted with a 4-acetylphenyl group. The presence of the acetyl group on the phenyl ring and the chlorophenylmethyl substituent on the imidazole may influence electronic properties, lipophilicity, and receptor binding compared to simpler analogs.
Properties
Molecular Formula |
C20H18ClN3O2S |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H18ClN3O2S/c1-14(25)15-6-8-17(9-7-15)23-19(26)13-27-20-22-10-11-24(20)12-16-4-2-3-5-18(16)21/h2-11H,12-13H2,1H3,(H,23,26) |
InChI Key |
HVOKPFSPSXXMCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Biological Activity
N-(4-acetylphenyl)-2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features an imidazole ring and various substituents that may influence its pharmacological properties, including anti-cancer and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Molecular Formula
- Molecular Formula : C₁₈H₁₈ClN₃O₂S
- IUPAC Name : N-(4-acetylphenyl)-2-{1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanylacetamide
The biological activity of this compound is likely mediated through its interactions with various biological targets. The imidazole ring is known for its role in enzyme inhibition, and the presence of the acetyl and chlorophenyl groups may enhance binding affinity to specific receptors or enzymes. Potential mechanisms include:
- Enzyme Inhibition : Binding to the active site of enzymes, preventing substrate interaction.
- Receptor Modulation : Interacting with cell surface receptors to influence signaling pathways.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:
- Anticancer Activity : Some imidazole derivatives have been shown to inhibit cancer cell proliferation. For instance, compounds containing imidazole rings have demonstrated cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : The presence of an acetyl group may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Study 1: Anticancer Activity
A study investigating the anticancer properties of imidazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against A431 human epidermoid carcinoma cells. The compound's IC50 value was determined to be less than that of doxorubicin, a standard chemotherapy drug, indicating its potential as an anticancer agent .
Study 2: Enzyme Inhibition
Another study focused on the inhibition of cyclin-dependent kinases (CDKs) by imidazole derivatives. The results showed that specific substitutions on the imidazole ring could enhance binding affinity and selectivity towards CDKs, which are crucial in regulating the cell cycle . This suggests that this compound may similarly interact with CDKs.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-acetylphenyl)-2-{1-[4-(trifluoromethyl)phenyl]imidazol-2-yl}sulfanylacetamide | Contains trifluoromethyl group | Anticancer activity |
| N-(4-carbamimidoylbenzyl)-1-(3-phenylpropanoyl)-L-prolinamide | Amide linkage and phenolic structure | Targets prothrombin |
| N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(2-naphthyl)acetamide | Features a naphthalene moiety | Targets cyclin-dependent kinase 2 |
This comparative analysis highlights how structural variations can influence biological activity, emphasizing the unique potential of this compound in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural analogs differ primarily in:
Heterocyclic core : Imidazole vs. benzimidazole, triazole, or dihydroimidazole.
Substituents on the heterocycle : Variations in alkyl/aryl groups at position 1 and functional groups at position 3.
Acetamide substituents : Aromatic or aliphatic groups attached to the acetamide nitrogen.
Key Comparisons:
*Calculated based on formula C₂₁H₂₀ClN₃O₂S.
Pharmacological and Physicochemical Comparisons
- Antiproliferative Activity : Benzimidazole analogs (e.g., compound from ) exhibit antiproliferative effects, likely due to interactions with DNA or enzymes like topoisomerases. The target compound’s imidazole core may offer different binding kinetics compared to benzimidazoles .
- Antimicrobial Potential: Nitroimidazole derivatives () show activity against Clostridioides difficile and parasites, but the absence of a nitro group in the target compound may reduce mutagenicity while altering efficacy .
- The (2-chlorophenyl)methyl substituent increases steric bulk and lipophilicity relative to methyl or cyclohexyl groups () .
Research Findings and Implications
- Structure-Activity Relationships (SAR): The 1-[(2-chlorophenyl)methyl] group on imidazole may enhance binding to hydrophobic pockets in biological targets. Replacement of benzimidazole with imidazole (as in the target compound) could reduce DNA intercalation but improve selectivity for non-nucleic acid targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
